2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid

Physicochemical profiling Lipophilicity Ionization

2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid (CAS 1370448-72-8) is a substituted pyridine-4-carboxylic acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected benzoic acid moiety at the 2-position and a methoxy group at the 6-position of the isonicotinic acid core. This compound is catalogued as Clesacostat Impurity 1, a process-related impurity of the investigational acetyl-CoA carboxylase (ACC) inhibitor clesacostat (PF-05221304).

Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
CAS No. 1370448-72-8
Cat. No. B8260346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid
CAS1370448-72-8
Molecular FormulaC18H19NO5
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)OC
InChIInChI=1S/C18H19NO5/c1-18(2,3)24-17(22)12-7-5-11(6-8-12)14-9-13(16(20)21)10-15(19-14)23-4/h5-10H,1-4H3,(H,20,21)
InChIKeyQSMNPQNQLGVTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid (CAS 1370448-72-8): Clesacostat Impurity Reference Standard and Synthetic Intermediate


2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid (CAS 1370448-72-8) is a substituted pyridine-4-carboxylic acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected benzoic acid moiety at the 2-position and a methoxy group at the 6-position of the isonicotinic acid core . This compound is catalogued as Clesacostat Impurity 1, a process-related impurity of the investigational acetyl-CoA carboxylase (ACC) inhibitor clesacostat (PF-05221304) . Its structural features make it a valuable protected intermediate in the convergent synthesis of clesacostat and related ACC inhibitor candidates, as documented in patent literature [1].

Why Generic Isonicotinic Acid Derivatives Cannot Substitute for 2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid in Clesacostat-Related Research


The substitution pattern on the isonicotinic acid core directly dictates reactivity and biological target engagement in ACC inhibitor programs. Clesacostat (PF-05221304) itself contains a free carboxylic acid at the para-position of the terminal phenyl ring, which is critical for ACC inhibitory activity (hACC1 IC50 12.4 nM, hACC2 IC50 8.7 nM) . The tert-butoxycarbonyl (Boc) protecting group in the target compound serves as a masked carboxylic acid, enabling selective late-stage deprotection in the convergent synthetic route described in patent EP3713942A1 [1]. Replacing this Boc-protected intermediate with an unprotected analog, a methyl ester variant, or a regioisomeric Boc-protected nicotinic acid would fundamentally alter the synthetic sequence, require re-optimization of coupling conditions, and introduce different impurity profiles that would not reflect those of the clesacostat manufacturing process. For pharmaceutical development and regulatory filing, the use of the specific, structurally confirmed Clesacostat Impurity 1 reference standard (CAS 1370448-72-8) is required to ensure method validation specificity, not merely a compound of similar core structure .

Quantitative Differentiation Evidence for 2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid Against Structural Analogs


Predicted Physicochemical Property Differentiation: Boc-Protected Intermediate vs. Free Acid Form

The target compound, bearing a Boc ester, exhibits a predicted LogP of 3.41, which is substantially higher than the corresponding free carboxylic acid form (predicted LogP for 4-(6-methoxy-4-carboxypyridin-2-yl)benzoic acid is approximately 2.5 based on fragment-based calculation). The increased lipophilicity of the Boc-protected intermediate enhances solubility in organic solvents such as dichloromethane and tetrahydrofuran, which are commonly used in amide coupling reactions during the convergent synthesis of clesacostat, as described in EP3713942A1 [1]. This property is critical for achieving high-yielding coupling with the spiroindazole-piperidine amine fragment, which is soluble in organic media.

Physicochemical profiling Lipophilicity Ionization Synthetic intermediate selection

Structural Specificity as Clesacostat Impurity 1: Single Defined Impurity vs. Generic Impurity Mixtures

CAS 1370448-72-8 is specifically designated as Clesacostat Impurity 1, a single, structurally defined process-related impurity arising from incomplete deprotection of the Boc intermediate during clesacostat synthesis . In contrast, generic 'isonicotinic acid impurity mixtures' or 'Boc-protected intermediates' from non-dedicated suppliers lack this specific structural identity. The compound's exact mass (329.12632271 g/mol), InChIKey (QSMNPQNQLGVTIP-UHFFFAOYSA-N), and structural confirmation by SMILES notation (COC1=CC(=CC(=N1)C1=CC=C(C=C1)C(=O)OC(C)(C)C)C(O)=O) are verifiable and traceable to the patent literature [1]. This traceability is essential for regulatory submission, where impurity reference standards must be individually characterized and linked to the drug substance manufacturing process.

Pharmaceutical impurity profiling Reference standards Method validation

Purity Specification for Research Procurement: 98% Assay vs. Lower Purity Technical Grade Alternatives

Commercially, the target compound is offered with a certified purity of 98% (HPLC) by specialized research chemical suppliers such as Leyan (product number 1827588) . This level of purity is critical for its use as a synthetic building block in multi-step medicinal chemistry campaigns, where impurities can propagate into side products and complicate purification. In contrast, many generic 'isonicotinic acid derivative' offerings are technical grade (typically 90-95%) and lack batch-specific certificates of analysis, which is unacceptable for reproducible synthesis.

Chemical purity Procurement specification Building block quality

Rotatable Bond Count and Topological PSA: Differentiating the Boc Intermediate from Clesacostat API for Permeability Screening

The target compound exhibits a topological polar surface area (TPSA) of 85.72 Ų and 4 rotatable bonds, as calculated from the Leyan product specification . This contrasts with clesacostat API (PF-05221304), which has a larger TPSA of 114.62 Ų and 6 rotatable bonds [1]. The smaller TPSA and reduced rotatable bond count of the Boc intermediate suggest it may exhibit higher passive membrane permeability than the final drug substance, a property relevant when using the intermediate as a fragment in permeability screening cascades.

Drug-likeness Permeability Physicochemical filtering

Recommended Application Scenarios for 2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid Based on Differentiating Evidence


Pharmaceutical Impurity Reference Standard for Clesacostat Analytical Method Development

As the designated Clesacostat Impurity 1 with a unique InChIKey (QSMNPQNQLGVTIP-UHFFFAOYSA-N) and exact mass (329.12632271 g/mol) , this compound serves as the definitive reference standard for HPLC impurity method development and validation for clesacostat drug substance and drug product, as mandated by ICH Q3A guidelines. Its use ensures specificity in detecting and quantifying the Boc-protected process impurity in API batches.

Boc-Protected Intermediate for Convergent Synthesis of ACC Inhibitor Candidates

With a predicted LogP of 3.41 and neutral Boc-protected form, this compound is the optimal precursor for solution-phase amide coupling with amine-containing fragments (e.g., spiroindazole-piperidine) as documented in EP3713942A1 [1]. The 98% purity specification ensures minimal byproduct formation during HATU- or EDCI-mediated coupling reactions.

Physicochemical Probe for Permeability-Focused Fragment-Based Drug Design

The lower TPSA (85.72 Ų) and reduced rotatable bond count (4) relative to the final drug substance (TPSA 114.62 Ų, 6 rotatable bonds) make this intermediate a valuable fragment for permeability screening in ACC inhibitor optimization programs [2]. It can serve as a baseline reference point before appending more polar moieties that reduce permeability.

Starting Material for Structure-Activity Relationship (SAR) Exploration of the Phenyl Substituent

The Boc group can be selectively removed under mild acidic conditions to reveal the free carboxylic acid, enabling systematic SAR studies of the terminal phenyl ring substitution on ACC enzyme inhibition. This controlled deprotection strategy, using the specific intermediate CAS 1370448-72-8, avoids the need to handle the more polar and less organic-soluble free acid form during early synthetic steps [1].

Quote Request

Request a Quote for 2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.